molecular formula C8H13NO B12844057 4-Ethynylazepan-4-ol

4-Ethynylazepan-4-ol

Cat. No.: B12844057
M. Wt: 139.19 g/mol
InChI Key: MEYWBVBCHUKGCY-UHFFFAOYSA-N
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Description

4-Ethynylazepan-4-ol is an organic compound characterized by the presence of an ethynyl group attached to an azepane ring with a hydroxyl group. This compound is a white to pale yellow solid and is soluble in various organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylazepan-4-ol typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethynylazepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.

Major Products

    Oxidation: Formation of azepan-4-one.

    Reduction: Formation of 4-ethenylazepan-4-ol or 4-ethylazepan-4-ol.

    Substitution: Formation of 4-alkoxyazepan-4-ol or 4-acyloxyazepan-4-ol.

Scientific Research Applications

4-Ethynylazepan-4-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethynylazepan-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Azepan-4-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylpiperidin-4-ol: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

4-Ethynylazepan-4-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the azepane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-ethynylazepan-4-ol

InChI

InChI=1S/C8H13NO/c1-2-8(10)4-3-6-9-7-5-8/h1,9-10H,3-7H2

InChI Key

MEYWBVBCHUKGCY-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCNCC1)O

Origin of Product

United States

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